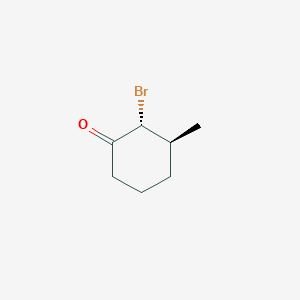
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is a chiral compound with significant importance in organic chemistry. This compound is characterized by its unique stereochemistry, which includes a bromine atom and a methyl group attached to a cyclohexanone ring. The specific configuration of the compound, denoted by (2R,3S), indicates the spatial arrangement of these substituents, which is crucial for its reactivity and interactions in various chemical processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one typically involves the bromination of 3-methylcyclohexanone. One common method includes the use of bromine (Br2) in the presence of a solvent such as acetic acid. The reaction proceeds via the formation of a bromonium ion intermediate, which is then attacked by the nucleophilic site on the cyclohexanone ring, leading to the formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as controlled temperature and pressure, can enhance the efficiency of the synthesis. Additionally, purification techniques like recrystallization and chromatography are employed to isolate the compound in its pure form.
化学反応の分析
Types of Reactions
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as hydroxide ions, leading to the formation of 3-methylcyclohexanone derivatives.
Reduction Reactions: The carbonyl group in the compound can be reduced to form alcohols using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2R) in polar solvents.
Reduction: Reducing agents such as NaBH4 or LiAlH4 in solvents like ethanol or ether.
Oxidation: Oxidizing agents like KMnO4 or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Substitution: 3-Methylcyclohexanone derivatives.
Reduction: 3-Methylcyclohexanol.
Oxidation: 3-Methylcyclohexanone carboxylic acid.
科学的研究の応用
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: Employed in the study of enzyme-catalyzed reactions and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of chiral drugs.
Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of agrochemicals and fragrances.
作用機序
The mechanism of action of (2R,3S)-2-Bromo-3-methylcyclohexan-1-one involves its interaction with various molecular targets, depending on the specific reaction or application. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the carbonyl group undergoes nucleophilic addition, leading to the formation of alcohols. The stereochemistry of the compound plays a crucial role in determining the outcome of these reactions, as it influences the spatial arrangement of the reactants and products.
類似化合物との比較
Similar Compounds
(2S,3R)-2-Bromo-3-methylcyclohexan-1-one: The enantiomer of the compound with opposite stereochemistry.
2-Bromo-3-methylcyclohexanone: A compound with similar structure but without specific stereochemistry.
3-Methylcyclohexanone: A related compound lacking the bromine substituent.
Uniqueness
(2R,3S)-2-Bromo-3-methylcyclohexan-1-one is unique due to its specific stereochemistry, which imparts distinct reactivity and selectivity in chemical reactions. This makes it valuable in asymmetric synthesis and in the study of stereochemical effects in various chemical and biological processes.
特性
CAS番号 |
921770-71-0 |
|---|---|
分子式 |
C7H11BrO |
分子量 |
191.07 g/mol |
IUPAC名 |
(2R,3S)-2-bromo-3-methylcyclohexan-1-one |
InChI |
InChI=1S/C7H11BrO/c1-5-3-2-4-6(9)7(5)8/h5,7H,2-4H2,1H3/t5-,7+/m0/s1 |
InChIキー |
JUAKSRQOOTYMMW-CAHLUQPWSA-N |
異性体SMILES |
C[C@H]1CCCC(=O)[C@@H]1Br |
正規SMILES |
CC1CCCC(=O)C1Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(E)-(3-fluorophenyl)methylidene]amino}-5-(5-methyl-1H-pyrazol-3-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12622832.png)
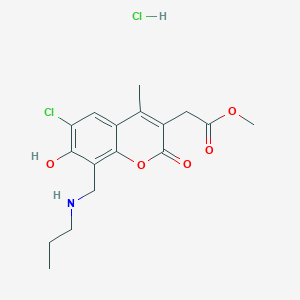
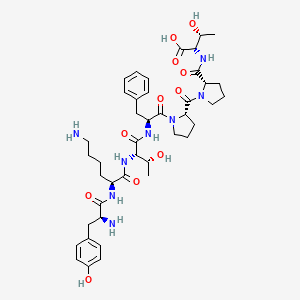
![2-[2-(2H-1,3-Benzodioxol-5-yl)ethenyl]-4-chloro-6-iodoquinazoline](/img/structure/B12622853.png)
![1-[4-(Benzyloxy)phenyl]-2-[(prop-2-en-1-yl)amino]ethan-1-one](/img/structure/B12622856.png)
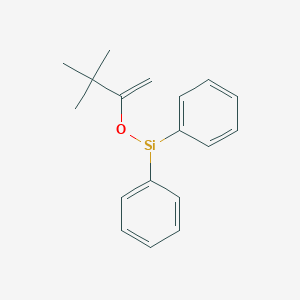
![2(1H)-Pyridinone, 1-[2-(cyclopropylmethoxy)-1,2-diphenylethyl]-5-fluoro-](/img/structure/B12622861.png)
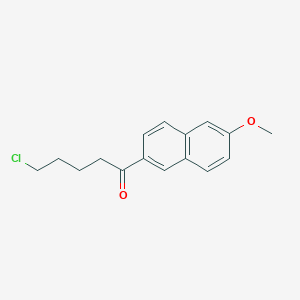

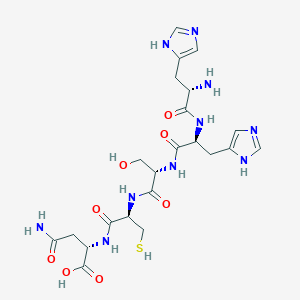
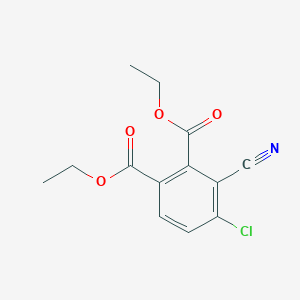
![(7R,8S)-8-Hydroxy-7-phenyl-1,6-dioxaspiro[4.4]non-3-en-2-one](/img/structure/B12622886.png)
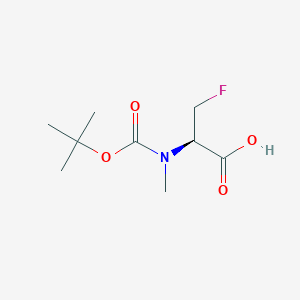
![2-[3-(4-chlorobenzyl)-1-(4-fluorophenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide](/img/structure/B12622896.png)
